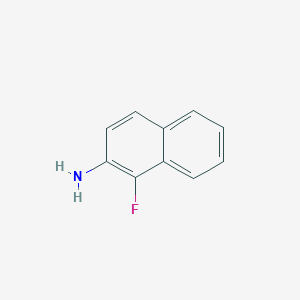

1-Fluoronaphthalen-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORHUMZQWSIXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624390 | |

| Record name | 1-Fluoronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14554-00-8 | |

| Record name | 1-Fluoronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoronaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Fluoronaphthalen-2-amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Fluoronaphthalen-2-amine (CAS No. 14554-00-8). Given the specialized nature of this compound, this document synthesizes direct information with predictive analysis based on the well-documented chemistry of analogous structures, including 1-fluoronaphthalene, 2-aminonaphthalene, and 1-bromonaphthalen-2-amine. This guide is intended for researchers, chemists, and professionals in drug development and materials science who are interested in leveraging the unique properties of fluorinated aromatic amines.

Introduction and Strategic Importance

This compound is a bifunctional naphthalene derivative featuring both a fluorine atom and a primary amino group. This specific arrangement of an electron-withdrawing fluorine atom adjacent to an electron-donating amino group on a naphthalene scaffold creates a unique electronic and steric environment. This molecular architecture makes it a highly valuable, yet specialized, building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in fields where fine-tuning of electronic properties, lipophilicity, and metabolic stability is critical, such as in the development of pharmaceuticals and advanced materials.[1]

The naphthalene core is a prevalent motif in numerous commercial drugs and biologically active compounds.[1] The strategic introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, improving membrane permeability, and modulating binding affinity. The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations.

This guide will explore the compound's fundamental properties, predictable spectroscopic signatures, logical synthetic pathways, and key reactivity patterns that are essential for its practical application.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Synonyms | 1-Fluoro-2-naphthylamine, 2-Amino-1-fluoronaphthalene | [2] |

| CAS Number | 14554-00-8 | [2] |

| Molecular Formula | C₁₀H₈FN | [2] |

| Molecular Weight | 161.18 g/mol |[2] |

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted by analyzing its constituent parts and comparing them to well-characterized analogs like 2-aminonaphthalene and 1-bromonaphthalen-2-amine.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Comparative Insights |

|---|---|---|

| Appearance | Off-white to light-colored solid | Based on 2-aminonaphthalene (white to red crystals) and 1-bromonaphthalen-2-amine (white powder).[1][3] The amino group typically imparts color upon oxidation. |

| Melting Point | > 100 °C | 2-Aminonaphthalene melts at 111-113 °C.[3] The fluorine atom is not expected to drastically alter the melting point compared to the parent amine. |

| Boiling Point | > 300 °C | 2-Aminonaphthalene boils at 306 °C, and 1-bromonaphthalen-2-amine boils at 345.5 °C.[1][3] Strong intermolecular hydrogen bonding from the amine group dictates a high boiling point. |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetonitrile), sparingly soluble in water. | Aromatic amines like 2-aminonaphthalene show good solubility in organic solvents and limited solubility in water, which can be increased in acidic conditions due to the formation of the ammonium salt.[4] |

Spectroscopic Characterization (Predicted)

The spectroscopic signature of this compound is defined by the combined features of the fluorinated naphthalene core and the primary amine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex due to the fused aromatic system. Protons on the naphthalene ring will appear in the aromatic region (~7.0-8.2 ppm). The proton ortho to the fluorine atom (at C8) and the proton ortho to the amino group (at C3) will show characteristic couplings. Notably, protons will exhibit coupling to the fluorine atom (²J HF, ³J HF, etc.), which will be observable as peak splitting. The -NH₂ protons will appear as a broad singlet, typically between 3.5-5.0 ppm, whose position is concentration-dependent and which will disappear upon D₂O exchange. The ¹H NMR of 1-fluoronaphthalene shows signals between 7.10 and 8.09 ppm, with observable H-F coupling constants.[5]

-

¹³C NMR: The spectrum will display 10 distinct signals for the naphthalene carbons. The carbon directly bonded to fluorine (C1) will show a large one-bond coupling constant (¹J CF) of approximately 240-260 Hz and will be significantly shifted. The carbons ortho and meta to the fluorine (C2, C8a, C8) will also show smaller C-F couplings. The carbon attached to the amino group (C2) will be shielded relative to other aromatic carbons.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be indicative of the electronic environment of the fluoroaromatic system. For comparison, the ¹⁹F NMR of 1-fluoronaphthalene has been documented and serves as a reference point.[6][7]

Infrared (IR) Spectroscopy:

-

N-H Stretching: As a primary aromatic amine, two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

N-H Bending: A medium-to-strong scissoring vibration is expected around 1600-1650 cm⁻¹.

-

C-N Stretching: A strong band is anticipated in the 1250-1350 cm⁻¹ region, characteristic of aromatic C-N bonds.

-

C-F Stretching: A strong, characteristic absorption for the aryl C-F bond is expected in the 1100-1300 cm⁻¹ range.

-

Aromatic C-H Stretching: Bands will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 161. The fragmentation pattern will likely involve the loss of HCN (from the amine and naphthalene ring) and potentially the fluorine radical, leading to characteristic fragment ions. The mass spectrum for 2-aminonaphthalene shows a strong molecular ion peak at m/z = 143.[8]

Synthesis and Reactivity

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several modern synthetic methodologies. The most logical strategies involve either forming the C-N bond or the C-F bond on a pre-functionalized naphthalene core.

Pathway A: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction) This is one of the most powerful and versatile methods for forming C-N bonds.[9][10] The reaction would involve the cross-coupling of a 1-fluoro-2-halonaphthalene (e.g., 1-fluoro-2-bromonaphthalene) with an ammonia equivalent. This method is widely used for its functional group tolerance and high yields.[11]

Caption: Proposed Buchwald-Hartwig synthesis of this compound.

Pathway B: Nucleophilic Aromatic Substitution (SNA r) While less general than palladium-catalyzed methods, SNA r could be feasible if the naphthalene ring is sufficiently activated by other electron-withdrawing groups. However, with only a single fluorine atom, this pathway is likely less efficient than cross-coupling.

Reactivity Profile

The reactivity is governed by the interplay between the ortho-positioned amino and fluoro substituents.

-

Amino Group (-NH₂): This is a strong activating, ortho-, para-directing group. It will dominate the regioselectivity of electrophilic aromatic substitution reactions. It is also a nucleophilic center and can be readily acylated, alkylated, or sulfonylated.

-

Fluorine Atom (-F): Fluorine is a deactivating group due to its high electronegativity (inductive effect) but is also ortho-, para-directing due to resonance effects.

Key Reactions:

-

Electrophilic Aromatic Substitution: The powerful activating effect of the amino group will direct incoming electrophiles primarily to the C4 position. The fluorine at C1 and the steric bulk of the fused ring system will influence the reactivity at other positions.

-

Diazotization: As a primary aromatic amine, the most important reaction is diazotization.[12][13] Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures will convert the amino group into a diazonium salt (-N₂⁺).[14] This diazonium intermediate is exceptionally versatile and can be displaced by a wide range of nucleophiles in reactions like the Sandmeyer and Schiemann reactions, allowing for the introduction of halides, cyano, hydroxyl, and other functional groups.[14][15]

Caption: Versatility of the diazonium salt derived from this compound.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a promising scaffold for several high-value applications:

-

Pharmaceutical Intermediates: Functionalized naphthalenes are core components of many drugs.[1] The title compound could serve as a key starting material for synthesizing novel drug candidates where the fluorine atom enhances metabolic stability or modulates receptor binding. The amine provides a convenient point for attaching other pharmacophoric fragments.

-

Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides due to their enhanced biological activity and stability.

-

Organic Electronics: The naphthalene core is a well-known building block for organic semiconductors. The electronic properties of the naphthalene system can be precisely tuned by substituents, making this compound a candidate for designing novel materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Experimental Protocols

The following are representative, field-proven protocols that can be adapted for the synthesis and transformation of this compound.

Protocol: Buchwald-Hartwig Amination for Synthesis

This protocol is adapted from established procedures for the amination of aryl halides.[16][17]

-

Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Reagent Addition: Add the aryl halide substrate (1-fluoro-2-bromonaphthalene, 1.0 equivalent) to the flask.

-

Solvent and Amine Source: Add anhydrous toluene as the solvent. If using an ammonia equivalent like benzophenone imine, add it (1.2 equivalents) at this stage. If using ammonia gas, it can be bubbled through the solution.

-

Reaction: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. If a protecting group (like benzophenone imine) was used, it must be removed via acidic hydrolysis. The crude product can then be purified by column chromatography on silica gel to yield the final this compound.

Protocol: Diazotization and Subsequent Sandmeyer Reaction

This protocol describes the conversion of the amine to a more versatile intermediate.[18][19][20][21][22]

-

Diazotization:

-

Dissolve this compound (1.0 equivalent) in a mixture of a strong acid (e.g., 3 M HCl) and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. Use this solution immediately in the next step.

-

-

Sandmeyer Reaction (Example: Conversion to 2-Chloro):

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated HCl at 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the mixture, extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the resulting 1-fluoro-2-chloronaphthalene by column chromatography or distillation.

-

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for aromatic amines and fluorinated compounds.

-

Toxicity: Aromatic amines can be toxic and are often classified as suspected carcinogens. 2-Naphthylamine, a related compound, is a known carcinogen.[3]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23]

-

Exposure: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

References

- The Role of 1-Bromonaphthalen-2-amine in Modern Pharmaceutical Synthesis. (n.d.).

- 2-Aminonaphthalene. (n.d.). PhotochemCAD.

- This compound. (n.d.). MOLBASE.

- 1-Bromonaphthalen-2-amine. (n.d.). PubChem.

- 1-Amino-2-bromonaphthalene. (n.d.). PubChem.

- 2-Aminonaphthalene (T3D4213). (2014, August 29). T3DB.

- CN1887833A - Prepn process of 1-fluoronaphthalene. (n.d.). Google Patents.

- Prepn process of 1-fluoronaphthalene. (n.d.). Eureka | Patsnap.

- 1-fluoro-2H-naphthalen-1-amine. (n.d.). PubChem.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- 2-Naphthalenamine. (n.d.). NIST WebBook.

- Diazotization is a chemical reaction that involves the conversion of. (2025, August 7). askIITians.

- Diazotization Reaction Mechanism. (n.d.). BYJU'S.

- 2-Naphthylamine. (n.d.). Wikipedia.

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.

- CN102557865A - Method for preparing 1-fluoronaphthalene. (n.d.). Google Patents.

- Diazotisation. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- US4250089A - Process for diazotizing aromatic amines. (n.d.). Google Patents.

- Diazotization. (2013, December 18). YouTube.

- CN103664512A - Method for preparing high-purity 1-fluoronaphthalene. (n.d.). Google Patents.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Showing metabocard for 2-Aminonaphthalene (HMDB0041802). (2012, September 13). Human Metabolome Database.

- 1-Fluoronaphthalene. (n.d.). PubChem.

- 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. molbase.com [molbase.com]

- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

- 5. 1-Fluoronaphthalene(321-38-0) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Naphthalenamine [webbook.nist.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Diazotization is a chemical reaction that involves the conversion of - askIITians [askiitians.com]

- 13. byjus.com [byjus.com]

- 14. youtube.com [youtube.com]

- 15. Diazotisation [organic-chemistry.org]

- 16. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]

- 19. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 20. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 21. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]

- 22. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]

- 23. 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Fluoronaphthalen-2-amine

Introduction: The Strategic Importance of 1-Fluoronaphthalen-2-amine

This compound is a highly valuable fluorinated aromatic amine that serves as a critical building block in the development of advanced pharmaceutical agents, agrochemicals, and high-performance materials. The unique combination of the naphthalene scaffold with fluorine and amine functionalities imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and specific binding affinities, making it a sought-after intermediate in medicinal chemistry.[1] However, the precise regiochemical arrangement of the fluoro and amino groups on the naphthalene ring presents a significant synthetic challenge. This guide provides an in-depth exploration of the core, field-proven synthetic pathways to this compound, offering a blend of classical methods and modern catalytic strategies for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway often depends on factors such as the availability of starting materials, scalability, cost, and safety considerations. This guide will focus on three robust and well-documented strategies:

-

Pathway 1: Electrophilic Aromatic Substitution via Nitration. A logical and direct approach starting from the commercially available 1-fluoronaphthalene, proceeding through a key nitrated intermediate.

-

Pathway 2: Palladium-Catalyzed C-N Cross-Coupling. A modern, catalytic route leveraging the power of the Buchwald-Hartwig amination for the final C-N bond formation.[2]

-

Pathway 3: Classical Diazotization and Fluorination. A traditional and powerful method employing the Balz-Schiemann reaction on a pre-functionalized naphthalene core.[3]

Each pathway will be analyzed for its mechanistic underpinnings, practical execution, and inherent advantages and limitations.

Pathway 1: Electrophilic Aromatic Substitution of 1-Fluoronaphthalene

This pathway is arguably the most straightforward, commencing with 1-fluoronaphthalene and introducing the nitrogen functionality via a two-step nitration-reduction sequence. The success of this route hinges on the regioselective nitration of the starting material.

Logical Flow: Nitration and Reduction

The overall transformation is depicted below, highlighting the two key stages.

Caption: Overall workflow for Pathway 1.

Step 1: Regioselective Nitration of 1-Fluoronaphthalene

Causality Behind Experimental Choices: The fluorine atom at the C1 position is an ortho, para-directing deactivator for electrophilic aromatic substitution. However, the C4 (para) position is sterically less hindered and electronically favored, leading primarily to 1-fluoro-4-nitronaphthalene. To obtain the desired 1-fluoro-2-nitronaphthalene, careful control of reaction conditions is crucial to favor substitution at the less-activated but still accessible C2 position.

Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a solution of 1-fluoronaphthalene in a suitable solvent (e.g., acetic anhydride or dichloromethane) to 0-5 °C.

-

Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate, while maintaining the low temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to maximize the formation of the desired isomer and minimize dinitration.

-

Work-up: Upon completion, the reaction is quenched by pouring it onto ice water. The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The resulting isomeric mixture is separated by column chromatography or fractional crystallization to isolate the pure 1-fluoro-2-nitronaphthalene.[1][4]

Step 2: Reduction of 1-Fluoro-2-nitronaphthalene

Causality Behind Experimental Choices: The reduction of an aromatic nitro group to a primary amine is a fundamental and high-yielding transformation in organic synthesis. Several methods are effective, with the choice often dictated by scale and functional group tolerance. Catalytic hydrogenation is clean and efficient for large-scale production, while metal/acid reductions are robust for lab-scale synthesis.

Protocol (Catalytic Hydrogenation):

-

Reaction Setup: Charge a hydrogenation vessel with 1-fluoro-2-nitronaphthalene, a suitable solvent (e.g., ethanol, ethyl acetate), and a catalyst (e.g., 5-10% Palladium on Carbon, Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature until hydrogen uptake ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.[5]

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This pathway represents a state-of-the-art approach for forming the C-N bond, offering high efficiency and broad functional group tolerance.[6] It requires the synthesis of a halogenated precursor, 1-fluoro-2-bromonaphthalene.

Logical Flow: Halogenation and Cross-Coupling

The synthesis is achieved by first preparing the necessary coupling partner, followed by the key amination step.

Caption: Overall workflow for Pathway 2.

Step 1: Synthesis of 1-Fluoro-2-bromonaphthalene

Causality Behind Experimental Choices: The direct bromination of 2-fluoronaphthalene is required. The fluorine atom directs electrophilic substitution to the ortho and para positions. The C1 position (ortho) is activated and sterically accessible, making it the primary site for bromination.

Protocol:

-

Reaction Setup: Dissolve 2-fluoronaphthalene in a suitable inert solvent like carbon tetrachloride or dichloromethane.

-

Bromination: Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst if necessary. The reaction is often performed at room temperature or with gentle heating.

-

Monitoring and Work-up: Monitor the reaction by GC or TLC. After completion, wash the reaction mixture with a solution of sodium thiosulfate to quench excess bromine, followed by water and brine.

-

Purification: Dry the organic layer, remove the solvent, and purify the crude product by distillation under reduced pressure or column chromatography to obtain pure 1-bromo-2-fluoronaphthalene.[7][8]

Step 2: Buchwald-Hartwig Amination

Causality Behind Experimental Choices: This palladium-catalyzed reaction couples an aryl halide with an amine.[9][10] The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. An ammonia equivalent is used to install the primary amine, which is subsequently hydrolyzed.[2]

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon), combine 1-fluoro-2-bromonaphthalene, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, LHMDS) in an anhydrous solvent like toluene or dioxane.

-

Amine Source: Add an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Reaction: Heat the mixture (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Deprotection: Cool the reaction, dilute with a solvent like ethyl acetate, and filter. The filtrate is then treated with an acid (e.g., HCl) to hydrolyze the imine or silylamide, followed by basification to liberate the free amine.

-

Purification: Extract the product into an organic solvent, dry, and concentrate. Purify the final product by column chromatography.

Pathway 3: Classical Synthesis via Balz-Schiemann Reaction

This classic route is a testament to the enduring power of diazonium chemistry for the synthesis of aryl fluorides.[3][11] To achieve the desired 1-fluoro-2-amino substitution pattern, the strategy involves installing the fluorine via a Balz-Schiemann reaction on a 1-amino-2-nitronaphthalene precursor, followed by reduction of the nitro group.

Logical Flow: Diazotization, Fluorination, and Reduction

This multi-step pathway leverages a key fluoro-dediazoniation reaction.

Caption: Overall workflow for Pathway 3.

Step 1 & 2: Diazotization and Balz-Schiemann Reaction

Causality Behind Experimental Choices: The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride.[12] The process involves converting the amine into a diazonium salt, which is then precipitated as its tetrafluoroborate salt. Gentle thermal decomposition of this isolated salt expels nitrogen gas and generates the aryl fluoride.[11][13] The nitro group at the C2 position is stable under these conditions.

Protocol:

-

Diazotization: Suspend 2-nitro-1-naphthylamine in an aqueous solution of fluoroboric acid (HBF₄). Cool the mixture to 0-5 °C.[5]

-

Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature. Stir for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt, which typically precipitates from the solution.

-

Isolation: Isolate the precipitated diazonium salt by filtration and wash it with cold water, followed by a cold organic solvent like ethanol or ether, and dry it carefully under vacuum. Caution: Dried diazonium salts can be explosive and should be handled with extreme care.[14]

-

Thermal Decomposition (Fluorodediazoniation): Gently heat the dry diazonium salt in an inert, high-boiling solvent or neat until the evolution of nitrogen gas ceases.[5][15]

-

Purification: The resulting crude 1-fluoro-2-nitronaphthalene can be purified by distillation or column chromatography.

Step 3: Reduction of 1-Fluoro-2-nitronaphthalene

This final step is identical to Step 2 in Pathway 1. The nitro group is reduced to the target amine using standard methods like catalytic hydrogenation (Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl).

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1: Nitration/Reduction | Pathway 2: Buchwald-Hartwig | Pathway 3: Balz-Schiemann |

| Starting Material | 1-Fluoronaphthalene | 2-Fluoronaphthalene | 2-Nitro-1-naphthylamine |

| Key Reaction | Electrophilic Nitration | Pd-catalyzed Amination | Diazotization/Fluorination |

| Pros | Conceptually simple; fewer steps if precursor is available. | High yielding; excellent functional group tolerance; modern method. | Classic, powerful method for fluorination; avoids direct fluorinating agents. |

| Cons | Nitration can lead to isomeric mixtures requiring difficult separation. | Requires expensive Pd catalysts and ligands; strict inert atmosphere needed. | Diazonium salts are potentially explosive; requires careful handling.[14] |

| Scalability | Moderate; purification can be a bottleneck. | Good, but catalyst cost can be a factor. | Challenging due to safety concerns with isolating diazonium salts.[14] |

| Overall Yield | Variable, depends heavily on nitration selectivity. | Generally high. | Moderate to good. |

Safety and Handling Considerations

-

Nitrating Agents: Mixtures of nitric and sulfuric acid are highly corrosive and strong oxidizing agents. Reactions should be conducted with extreme care in a well-ventilated fume hood, with strict temperature control to prevent runaway reactions.

-

Diazonium Salts: Aryl diazonium salts, especially when dry, are thermally unstable and can decompose explosively.[14] They should be handled in small quantities, behind a blast shield, and should not be scraped or subjected to shock. Modern continuous flow protocols are being developed to mitigate these risks by avoiding the isolation of these intermediates.[13][14]

-

Palladium Catalysts & Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Palladium compounds can be toxic and should be handled with appropriate personal protective equipment.

Conclusion

The synthesis of this compound is a solvable challenge that can be addressed by several effective strategies. Pathway 1 (Nitration/Reduction) offers a direct route but is hampered by potential regioselectivity issues. For laboratory-scale synthesis and applications requiring high purity and functional group diversity, the Pathway 2 (Buchwald-Hartwig Amination) stands out as a superior modern method, despite the higher initial cost of catalysts. The Pathway 3 (Balz-Schiemann Reaction) remains a valuable tool in the synthetic chemist's arsenal, providing a classic and powerful method for introducing fluorine, though its scalability is limited by significant safety concerns. The optimal choice will ultimately be guided by the specific requirements of the research or development program, balancing factors of cost, scale, safety, and available expertise.

References

- Fletcher, T. L., & Namkung, M. J. (1966). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society C: Organic, 748.

- Gribble, G. W. (1981). A convenient preparation of 1-bromo-2-fluoronaphthalene. Organic Preparations and Procedures International, 13(5), 349-352.

- Yang, X., & Wu, J. (2018). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 23(11), 2991.

- ResearchGate. (n.d.). Balz-Schiemann Reaction.

- Wikipedia. (2023). Balz–Schiemann reaction.

- Wikiwand. (n.d.). Balz–Schiemann reaction.

- Sanderson, J. et al. (2012). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. Journal of Fluorine Chemistry.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Zhou, Z., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192), e64937.

- Google Patents. (n.d.). CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Bryn Mawr College. (n.d.). Electrophilic Fluorination.

- Wikipedia. (2023). 1-Bromonaphthalene.

- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.

- LookChem. (n.d.). 1-fluoro-2-nitronaphthalene.

- Google Patents. (n.d.). CN102557865A - Method for preparing 1-fluoronaphthalene.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- National Institutes of Health. (n.d.). N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide.

- YouTube. (2021). Buchwald-Hartwig Amination Reaction.

- PubMed. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide....

- KAUST Repository. (n.d.). Electrophilic N-Trifluoromethylthiophthalimide as a Fluorinated Reagent....

Sources

- 1. hnsincere.com [hnsincere.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. 1-Fluoro-2-nitronaphthalene 95% | CAS: 5385-52-4 | AChemBlock [achemblock.com]

- 5. lookchem.com [lookchem.com]

- 6. research.rug.nl [research.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Schiemann reaction - Wikiwand [wikiwand.com]

- 13. researchgate.net [researchgate.net]

- 14. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of 1-Fluoronaphthalen-2-amine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-Fluoronaphthalen-2-amine. Recognizing the limited availability of direct spectroscopic data for this specific compound, this guide adopts a predictive and comparative approach. By thoroughly examining the spectroscopic data of closely related precursor and analogous compounds—namely 1-Fluoronaphthalene, 2-Naphthalenamine, and 1-Fluoro-2-nitronaphthalene—we can confidently predict and interpret the spectral characteristics of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of fluorinated naphthalene derivatives.

Introduction: The Significance of Spectroscopic Analysis

In the realm of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This compound, a fluorinated aromatic amine, presents a unique combination of substituents on the naphthalene core that are of significant interest in medicinal chemistry due to the often-enhanced metabolic stability and binding affinity conferred by the fluorine atom. A thorough understanding of its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.

Foundational Spectroscopic Analysis: Precursor and Analogous Compounds

To build a robust predictive model for the spectroscopy of this compound, we will first delve into the experimentally determined spectroscopic data of three key compounds: 1-Fluoronaphthalene, 2-Naphthalenamine, and 1-Fluoro-2-nitronaphthalene.

1-Fluoronaphthalene: The Fluorinated Naphthalene Core

1-Fluoronaphthalene serves as our baseline for understanding the influence of a fluorine substituent on the naphthalene ring system.

The IR spectrum of 1-Fluoronaphthalene is characterized by several key absorption bands. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. The most diagnostic feature is the strong C-F stretching vibration, which is expected in the 1300-1000 cm⁻¹ region.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1400 |

| C-F Stretch | 1300-1000 |

| C-H Out-of-plane Bending | 900-675 |

¹H NMR: The proton NMR spectrum of 1-fluoronaphthalene shows a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm). The fluorine atom exerts both inductive and mesomeric effects, influencing the chemical shifts of the neighboring protons. Protons ortho and para to the fluorine atom will experience the strongest effects. Furthermore, through-space coupling (¹⁹F-¹H coupling) will be observed, leading to additional splitting of the proton signals.

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton. The carbon atom directly bonded to the fluorine (C-1) will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted. Other carbons in the ring will also show smaller couplings to the fluorine atom (²JCF, ³JCF, etc.).

¹⁹F NMR: The fluorine NMR spectrum of 1-fluoronaphthalene will show a single resonance, the chemical shift of which is sensitive to the electronic environment. This signal will be split by coupling to neighboring protons.[1]

The electron ionization mass spectrum of 1-fluoronaphthalene will show a prominent molecular ion peak (M⁺) at m/z 146.[2] Fragmentation may involve the loss of a fluorine atom or other rearrangements of the naphthalene core.

2-Naphthalenamine: Introducing the Amino Group

2-Naphthalenamine allows us to understand the spectroscopic contribution of an amino group at the 2-position of the naphthalene ring.

The most characteristic feature in the IR spectrum of 2-naphthalenamine is the N-H stretching vibrations of the primary amine group, which typically appear as two bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration is usually observed around 1600 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3500-3300 |

| Aromatic C-H Stretch | 3100-3000 |

| N-H Bend | 1650-1580 |

| Aromatic C=C Stretch | 1600-1400 |

¹H NMR: The ¹H NMR spectrum of 2-naphthalenamine will show signals for the aromatic protons, which are influenced by the electron-donating amino group. A broad singlet corresponding to the NH₂ protons will also be present, and its chemical shift can be concentration and solvent dependent.[3]

¹³C NMR: The amino group is an activating group, and its electron-donating nature will cause an upfield shift (lower ppm) of the carbon atoms in the ring, particularly the ortho and para carbons, compared to unsubstituted naphthalene.

The mass spectrum of 2-naphthalenamine will show a molecular ion peak at m/z 143.[4] Common fragmentation pathways may involve the loss of HCN or other rearrangements.

1-Fluoro-2-nitronaphthalene: The Direct Precursor

The synthesis of 1-fluoro-2-nitronaphthalene has been reported, and its reduction is a logical route to this compound.[5] Therefore, its spectroscopic data is highly relevant.

The IR spectrum of this precursor will be dominated by the very strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretch will also be present.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Asymmetric NO₂ Stretch | ~1550 |

| Symmetric NO₂ Stretch | ~1350 |

| C-F Stretch | 1300-1000 |

Proposed Synthesis and Predicted Spectroscopic Data of this compound

A viable synthetic route to this compound involves the reduction of 1-fluoro-2-nitronaphthalene. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.

Caption: Proposed synthesis of this compound.

Based on the foundational data from the precursor and analogous compounds, we can now predict the spectroscopic features of this compound with a high degree of confidence.

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound will be a composite of the features observed for 1-fluoronaphthalene and 2-naphthalenamine.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | 3500-3300 | Characteristic of a primary amine. |

| Aromatic C-H Stretch | 3100-3000 | Standard for aromatic compounds. |

| N-H Bend | 1650-1580 | Presence of the amino group. |

| Aromatic C=C Stretch | 1600-1400 | Naphthalene ring system. |

| C-F Stretch | 1300-1000 | Presence of the fluorine atom. |

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The NMR spectra will reflect the combined electronic effects of the electron-withdrawing fluorine atom and the electron-donating amino group.

Caption: Logic diagram for spectroscopic prediction.

The aromatic region will be complex due to the opposing electronic effects of the substituents. The amino group will tend to shift ortho and para protons upfield, while the fluorine atom will have a more complex influence due to both inductive withdrawal and mesomeric donation. We can expect significant ¹⁹F-¹H coupling to the protons on the same ring. A broad singlet for the NH₂ protons will also be present.

The chemical shifts of the carbons will be a balance of the substituent effects. The carbon bearing the fluorine (C-1) will be downfield and show a large ¹JCF coupling. The carbon with the amino group (C-2) will be shifted upfield. The interplay of these effects will determine the final chemical shifts of the other carbons in the naphthalene system.

A single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift will be influenced by the presence of the amino group at the adjacent position. The signal will likely be a multiplet due to coupling with nearby protons.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 161 . Fragmentation patterns would likely involve the loss of small molecules such as HCN, or the fluorine atom.

Experimental Protocols

For the acquisition of high-quality spectroscopic data for this compound, the following general protocols are recommended.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling to simplify the spectrum to a singlet, or without decoupling to observe ¹⁹F-¹H couplings. A common standard for ¹⁹F NMR is CFCl₃.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal or the KBr pellet should be recorded and subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. For less volatile or thermally sensitive compounds, direct infusion with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). The ionization energy for EI is typically 70 eV.

Conclusion

While direct, published spectroscopic data for this compound is scarce, a detailed analysis of its logical precursor and related analogs provides a solid foundation for the prediction and interpretation of its spectral characteristics. This guide has outlined the expected features in the IR, NMR, and mass spectra of the title compound, grounded in the established principles of spectroscopy and substituent effects. The provided experimental protocols offer a clear path for researchers to obtain and confirm this data experimentally. This predictive and comparative approach is a powerful tool in chemical research, enabling scientists to navigate the challenges of characterizing novel compounds.

References

- PubChem. (n.d.). 1-Fluoronaphthalene.

- Flippen-Anderson, J. L., & Gilardi, R. (1982). 1-Fluoro-2-nitronaphthalene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(5), 1505-1507.

- NIST. (n.d.). Naphthalene, 1-fluoro-. In NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Naphthylamine.

- NIST. (n.d.). 2-Naphthalenamine. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). 1-Fluoro-naphthalene.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

Sources

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. 2-Fluoronaphthalene | C10H7F | CID 67583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 4. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

- 5. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1-Fluoronaphthalen-2-amine: Synthesis, Characterization, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-fluoronaphthalen-2-amine, a fluorinated aromatic amine with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, a proposed synthetic pathway, predicted spectroscopic and physicochemical properties, and its prospective role in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Naphthylamines in Drug Discovery

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug design to enhance pharmacological properties.[1][2][3][4] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] Naphthalene-based structures are also prevalent in a variety of FDA-approved drugs, highlighting their importance as a privileged scaffold in medicinal chemistry. The strategic combination of a naphthalene core with fluorine substitution, as seen in this compound, presents a compelling molecular framework for the development of novel therapeutic agents.

This guide will provide researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and strategically employ this compound in their research endeavors.

Chemical Identity and Structure

The nomenclature and structural representation of this compound are fundamental to its study.

-

IUPAC Name: this compound

-

Synonyms: 1-Fluoro-2-naphthylamine, 2-Amino-1-fluoronaphthalene

-

CAS Number: 14554-00-8

-

Molecular Formula: C₁₀H₈FN

-

Molecular Weight: 161.18 g/mol

The structure of this compound consists of a naphthalene ring system substituted with a fluorine atom at the C1 position and an amine group at the C2 position.

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

Overview of the Synthetic Strategy

The proposed synthesis is a two-step process starting from 2-nitro-1-naphthylamine, which is commercially available.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoronaphthalen-2-amine

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 1-Fluoronaphthalen-2-amine (CAS No. 14554-00-8), a compound of growing interest in medicinal chemistry and materials science. Due to the limited availability of extensively published experimental data for this specific molecule, this guide synthesizes known information with expert-driven predictive analysis based on well-characterized structural analogs. We will explore its fundamental properties, propose a robust synthesis protocol, and outline a self-validating workflow for its complete characterization, providing a foundational resource for researchers in the field.

Core Molecular Identity and Structural Context

This compound belongs to the family of substituted naphthalenes, a core scaffold found in numerous pharmaceuticals and functional materials.[1] The introduction of a fluorine atom and an amine group onto the naphthalene backbone imparts unique electronic and physiological properties. The fluorine atom can significantly alter metabolic stability, binding affinity, and membrane permeability, while the amine group serves as a key synthetic handle for further molecular elaboration.

The precise positioning of the fluoro group at the C1 position and the amine at the C2 position creates a specific electronic and steric environment that dictates its reactivity and intermolecular interactions. Understanding these characteristics is paramount for its effective utilization as a building block in drug discovery and organic synthesis.

Direct experimental data for this compound is not widely reported. Therefore, we present a combination of known identifiers and predicted properties derived from closely related analogs such as 2-naphthylamine, 1-fluoronaphthalene, and 1-bromo-2-naphthalenamine. This comparative approach provides a scientifically grounded estimation of its expected physical behavior.

| Property | This compound | 2-Naphthylamine (Analog)[2] | 1-Fluoronaphthalene (Analog)[3] | 1-Bromo-2-naphthalenamine (Analog)[4] | Rationale for Prediction/Comparison |

| CAS Number | 14554-00-8[5] | 91-59-8 | 321-38-0 | 20191-75-7 | - |

| Molecular Formula | C₁₀H₈FN[5] | C₁₀H₉N | C₁₀H₇F | C₁₀H₈BrN | - |

| Molecular Weight | 161.18 g/mol [5] | 143.19 g/mol | 146.16 g/mol | 222.08 g/mol | - |

| Appearance | Predicted: Off-white to beige solid | White to reddish crystals | Colorless liquid | Not specified (likely solid) | The amine group typically imparts color upon oxidation, and the molecular weight suggests a solid state at room temperature, similar to 2-naphthylamine. |

| Melting Point (°C) | Predicted: ~100-115 °C | 111-113 °C | -13 °C | Not specified | The melting point is expected to be similar to 2-naphthylamine. The fluorine atom may slightly lower it due to altered crystal packing, but it should remain a solid. |

| Boiling Point (°C) | Predicted: >300 °C | 306 °C | 215 °C | Not specified | Expected to be similar to or slightly higher than 2-naphthylamine due to the increased molecular weight and polarity from the C-F bond. |

| Solubility | Predicted: Soluble in organic solvents (ethanol, DCM, ether); poorly soluble in water. | Soluble in hot water, ethanol, ether.[2] | Insoluble in water.[6] | Not specified | The non-polar naphthalene core dominates, suggesting poor water solubility. The amine group may allow for increased solubility in acidic aqueous solutions via protonation.[2] |

Proposed Synthesis and Purification Workflow

A reliable synthesis of this compound is not extensively documented. However, a logical and field-proven approach is the application of the Balz-Schiemann reaction, which is a standard method for introducing fluorine into an aromatic ring via a diazonium salt intermediate.[7][8] The most viable precursor for this synthesis is 2-Naphthylamine (2-Aminonaphthalene).

The choice of the Balz-Schiemann reaction is deliberate. Direct fluorination of the naphthalene core is often unselective and harsh. In contrast, the diazotization of an existing amine group provides a controlled and regioselective method for introducing the fluorine atom precisely at the desired position. The starting material, 2-naphthylamine, is commercially available, though it is a known carcinogen and requires stringent safety protocols.[9][10]

-

Diazotization:

-

Suspend 2-Naphthylamine in an aqueous solution of tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl).

-

Cool the mixture to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring. Maintain the temperature strictly below 5 °C. The reaction generates the in situ diazonium salt.

-

-

Formation of Diazonium Tetrafluoroborate Salt:

-

If HCl was used, add a cold solution of HBF₄ or sodium tetrafluoroborate (NaBF₄) to precipitate the more stable diazonium tetrafluoroborate salt.

-

Isolate the precipitated salt by vacuum filtration and wash with cold diethyl ether to remove residual acid.

-

-

Thermal Decomposition (Balz-Schiemann Reaction):

-

Carefully dry the isolated diazonium salt. Caution: Diazonium salts can be explosive when dry and subjected to shock or heat.

-

Gently heat the dry salt under vacuum or in an inert, high-boiling solvent. The salt will decompose, releasing nitrogen gas (N₂) and boron trifluoride (BF₃), to yield the crude this compound.

-

-

Purification:

-

The crude product is likely to contain unreacted starting material and decomposition byproducts.

-

Purify the residue using column chromatography on silica gel with a hexane/ethyl acetate gradient.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product.

-

Caption: Proposed synthesis and purification workflow for this compound.

Analytical Characterization: A Self-Validating System

Once synthesized, the identity and purity of this compound must be unequivocally confirmed. A multi-pronged analytical approach ensures a self-validating system where each technique provides complementary information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the number and environment of protons on the naphthalene ring. The signals will be split by neighboring protons and the fluorine atom, providing key structural information.

-

¹³C NMR: Will show 10 distinct signals for the naphthalene carbons. The carbon bonded to fluorine (C1) will appear as a doublet with a large coupling constant (¹JCF), which is definitive proof of fluorination at that position.

-

¹⁹F NMR: Will show a single resonance, confirming the presence of a single fluorine environment. Its coupling to adjacent protons will further validate the structure.

-

-

Infrared (IR) Spectroscopy:

-

Expected to show characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).

-

A strong C-F stretching band will be present in the fingerprint region (~1000-1300 cm⁻¹).

-

Aromatic C-H and C=C stretching bands will also be visible.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which must match the calculated value for C₁₀H₈FN (161.0641). This provides definitive confirmation of the molecular formula.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to assess the purity of the final compound. A single, sharp peak on multiple HPLC methods (e.g., reverse-phase with different mobile phases) provides strong evidence of high purity.

-

Caption: A comprehensive workflow for the analytical characterization of the title compound.

Safety and Handling

-

Toxicity: 2-Naphthylamine is a known human carcinogen that primarily affects the bladder.[9][10] All work with this compound and its derivatives should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.

-

Reactivity: The compound is expected to be stable under normal laboratory conditions. It is incompatible with strong oxidizing agents.[11]

-

Handling: Avoid inhalation of dust or vapors and prevent skin contact. All waste materials should be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion and Future Directions

This compound represents a valuable yet under-characterized chemical entity. This guide provides a foundational framework for its study, from a proposed synthesis to a comprehensive analytical validation strategy. By leveraging predictive science based on well-understood chemical principles and analogs, researchers can confidently approach the synthesis and application of this compound. Future work should focus on executing the proposed synthesis, performing the detailed characterization outlined herein, and publishing the experimental data to enrich the collective knowledge of the scientific community. Such efforts will undoubtedly accelerate its application in the development of novel therapeutics and advanced materials.

References

- 1-fluoro-2H-naphthalen-1-amine | C10H10FN | CID 152689750. PubChem. [Link]

- This compound price & availability. MOLBASE. [Link]

- CN100369874C - Prepn process of 1-fluoronaphthalene.

- Prepn process of 1-fluoronaphthalene.

- Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. RSC Publishing. [Link]

- 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861. PubChem. [Link]

- Chemical Properties of Naphthalene, 1-bromo-2-methyl- (CAS 2586-62-1). Cheméo. [Link]

- 1-(2-FLUOROETHYL)-NAPHTHALENE. SpectraBase. [Link]

- 1-Bromo-2-naphthol | C10H7BrO | CID 11316. PubChem. [Link]

- 1-Bromo-2-naphthoic acid | C11H7BrO2 | CID 88665. PubChem. [Link]

- Chemical Properties of Naphthalene, 2-fluoro- (CAS 323-09-1). Cheméo. [Link]

- 1-Fluoronaphthalene. Wikipedia. [Link]

- 4-Fluoro-1-naphthylamine. SpectraBase. [Link]

- 1-Fluoronaphthalene | C10H7F | CID 9450. PubChem. [Link]

- 2-NAPHTHYLAMINE 1. Exposure Data.

- 2-Fluoronaphthalene | C10H7F | CID 67583. PubChem. [Link]

- 2-Aminonaphthalene. PhotochemCAD. [Link]

- 2-Naphthylamine. Wikipedia. [Link]

- 2-Naphthalenamine. NIST WebBook. [Link]

- Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]

- Naphthalene, 1-fluoro-. NIST WebBook. [Link]

- Metabolism of 1- and 2-naphthylamine in isolated rat hep

- Report on Carcinogens, Fifteenth Edition - 2-Naphthylamine.

Sources

- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 3. 1-Fluoronaphthalene | C10H7F | CID 9450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromonaphthalen-2-amine | C10H8BrN | CID 10867861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price & availability - MOLBASE [molbase.com]

- 6. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 7. CN100369874C - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]

- 8. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]

1-Fluoronaphthalen-2-amine CAS number and molecular weight

This guide provides a comprehensive overview of 1-Fluoronaphthalen-2-amine, a fluorinated aromatic amine of significant interest to researchers and professionals in drug discovery and chemical synthesis. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and essential safety and handling procedures, offering a valuable resource for its application in a laboratory setting.

Introduction and Chemical Identity

This compound, with the CAS number 14554-00-8 , is a substituted naphthalenamine derivative. The introduction of a fluorine atom onto the naphthalene scaffold can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are highly sought after in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The strategic placement of the fluorine atom at the C1 position and the amine group at the C2 position creates a unique electronic environment that can influence intermolecular interactions and reactivity, making it a valuable building block in the synthesis of complex organic molecules.

The molecular formula for this compound is C₁₀H₈FN, and it has a molecular weight of 161.18 g/mol .

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in public literature. However, based on the properties of structurally similar compounds, such as other fluoronaphthylamines and naphthylamines, the following properties can be anticipated. It is crucial for researchers to experimentally verify these characteristics for their specific samples.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 4-Fluoro-1-naphthylamine[1] | 2-Naphthylamine[2][3] |

| CAS Number | 14554-00-8 | 438-32-4 | 91-59-8[3] |

| Molecular Formula | C₁₀H₈FN | C₁₀H₈FN | C₁₀H₉N[3] |

| Molecular Weight | 161.18 g/mol | 161.18 g/mol [1] | 143.19 g/mol [2][3] |

| Appearance | Likely a solid at room temperature | Pale purple to purple solid[1] | White to reddish flakes, darkens on exposure to air[2] |

| Melting Point | Data not available | 48 °C[1] | 111-113 °C[2] |

| Boiling Point | Data not available | 162 °C at 16 Torr[1] | 306 °C[2] |

| Solubility | Expected to be soluble in organic solvents like ethanol and ether, with limited solubility in water. | Moderately soluble in organic solvents | Soluble in hot water, ethanol, and ether[4] |

Spectroscopic Data:

While specific spectra for this compound are not readily found in public databases, researchers can anticipate characteristic signals based on its structure.

-

¹H NMR: The spectrum would show complex aromatic multiplets. The protons on the naphthalene ring will exhibit splitting patterns influenced by both the fluorine and amine substituents.

-

¹³C NMR: The spectrum will display ten distinct signals for the carbon atoms of the naphthalene ring. The carbon atom bonded to the fluorine will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and C-F stretching vibrations, in addition to aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 161.18.

Synthesis of this compound

A practical and reliable synthesis of this compound can be achieved through a two-step process starting from 2-nitronaphthalene. The first step involves the fluorination of the corresponding nitroamine, followed by the reduction of the nitro group to the desired amine. This approach leverages established methodologies in aromatic chemistry.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2-nitronaphthalene via a Modified Schiemann Reaction

This protocol is adapted from the reported synthesis of fluoronitronaphthalenes.[5]

-

Rationale: The Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. It proceeds through the thermal decomposition of a diazonium fluoborate salt, which is typically prepared from the corresponding primary aromatic amine.

-

Procedure:

-

Diazotization: In a suitable reaction vessel, dissolve 2-nitro-1-naphthylamine in a mixture of tetrahydrofuran and aqueous tetrafluoroboric acid (HBF₄) at a reduced temperature (typically 0-5 °C).

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature to form the diazonium fluoborate salt. Stir the reaction mixture for a specified time to ensure complete diazotization.

-

Isolation of the Diazonium Salt: The diazonium fluoborate salt often precipitates from the reaction mixture. Isolate the salt by filtration and wash it with cold water and then a cold organic solvent (e.g., ether) to remove impurities.

-

Thermal Decomposition: Carefully heat the dried diazonium fluoborate salt. The decomposition will release nitrogen gas and boron trifluoride, yielding the desired 1-fluoro-2-nitronaphthalene. The decomposition can be carried out in an inert, high-boiling solvent to ensure a controlled reaction.

-

Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to obtain pure 1-fluoro-2-nitronaphthalene.

-

Step 2: Catalytic Reduction of 1-Fluoro-2-nitronaphthalene

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds to their corresponding amines. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.

-

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 1-fluoro-2-nitronaphthalene in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically from a balloon or a pressurized system).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

Safety, Handling, and Storage

As with all aromatic amines, this compound should be handled with care, assuming it may be toxic and potentially carcinogenic.[6][7]

GHS Hazard Classification (Predicted):

While a specific GHS classification for this compound is not established, it is prudent to handle it with the precautions for a substance that is:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

-

Suspected of causing cancer

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from oxidizing agents and incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in pharmaceutical and materials science research. This guide provides essential information on its identity, properties, a detailed synthesis protocol, and crucial safety guidelines. By following the outlined procedures and adhering to safety precautions, researchers can confidently and safely utilize this compound in their scientific endeavors.

References

- IARC (1974). IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 4, Some Aromatic Amines, Hydrazine and Related Substances, N-Nitroso Compounds and Miscellaneous Alkylating Agents.

- ACS Publications (2023).

- PubChem.

- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

- Johnson, D. E., & Cornish, H. H. (1978). Metabolic conversion of 1- and 2-nitronaphthalene to 1- and 2-naphthylamine in the rat. Toxicology and Applied Pharmacology, 46(3), 549–573.

- ChemSynthesis. 1-fluoro-2-methylnaphthalene. [Link]

- Brill, E. (1970). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society C: Organic, 1251.

- PubChem. 2-Naphthylamine. [Link]

- ChemBK. 1-Naphthylamine. [Link]

- Wikipedia. 2-Naphthylamine. [Link]

- NIST. Naphthalene, 1-fluoro-. [Link]

- Carl ROTH.

- Google Patents.

- International Labour Organization. ICSC 0610 - 2-NAPHTHYLAMINE. [Link]

- University of California, Santa Barbara. Fluorine. [Link]

- ResearchGate.

- NIST. Naphthalene, 1-fluoro-. [Link]

- National Toxicology Program. Report on Carcinogens, Fifteenth Edition - 2-Naphthylamine. [Link]

- PubChem. 1-Naphthylamine. [Link]

- ChemSafetyPro.

- ResearchGate. IR absorption spectra of (1) parent 1-naphthylamine and (2)

- NIST. 1-Naphthalenamine. [Link]

- NIST. 1-Naphthalenamine. [Link]

Sources

- 1. 4-Fluoro-1-naphthylamine | 438-32-4 [amp.chemicalbook.com]

- 2. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. diplomatacomercial.com [diplomatacomercial.com]

A Comprehensive Technical Guide to the Purity Analysis of 1-Fluoronaphthalen-2-amine

Foreword: The Criticality of Purity in Advanced Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 1-Fluoronaphthalen-2-amine, a key building block in the synthesis of various pharmaceutical agents, exemplifies this principle. Its molecular architecture, featuring a naphthalene core appended with a reactive amine and an electronegative fluorine atom, presents unique challenges and demands a multi-faceted analytical approach to ensure its purity. This guide provides a comprehensive, in-depth exploration of the essential techniques and underlying scientific principles for the rigorous purity assessment of this compound, tailored for researchers, scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A thorough understanding of the physicochemical properties of this compound is paramount for developing robust analytical methods. The presence of the aromatic naphthalene scaffold, the basic amino group, and the polar C-F bond governs its solubility, chromatographic behavior, and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Analysis |

| Molecular Formula | C₁₀H₈FN | Dictates the exact mass for mass spectrometry. |

| Molecular Weight | 161.18 g/mol | Essential for quantitative analysis. |

| Appearance | Expected to be a solid at room temperature.[1] | Influences sample handling and preparation. |

| Solubility | Likely soluble in organic solvents like methanol, acetonitrile, and dichloromethane; limited solubility in water.[1] | Guides solvent selection for chromatography and sample preparation. |

| pKa | The amino group imparts basic properties. | Affects chromatographic retention on reversed-phase columns, especially with pH-adjusted mobile phases. |

The synthesis of this compound can introduce a spectrum of impurities, including starting materials, intermediates, by-products, and degradation products. A proactive identification of these potential impurities is crucial for developing specific and selective analytical methods.

Table 2: Potential Impurities in this compound Synthesis

| Impurity Name | Potential Origin | Significance |

| Naphthalen-2-amine | Incomplete fluorination of the starting material or a related precursor. | A known carcinogen, its presence is a significant safety concern.[1] |

| Isomeric Fluoronaphthalen-amines | Non-selective fluorination leading to isomers with fluorine at different positions. | May have different pharmacological and toxicological profiles. |

| Difluoronated Naphthalenes | Over-fluorination during synthesis. | Can impact the final product's properties and efficacy. |

| Starting materials and reagents | Unreacted precursors from the synthetic route. | Process-related impurities that need to be controlled. |